Methyl 3-hydroxy-8-methylnonanoate

Capsaicinoid Synthesis Hydroxy Fatty Acid Ester Structural Differentiation

Methyl 3-hydroxy-8-methylnonanoate (CAS 62675-81-4) is a C11 branched-chain hydroxy fatty acid methyl ester. The molecule features a methyl ester head group, a secondary hydroxyl at the C3 position, and an isopropyl terminal branch, distinguishing it from linear-chain or non-hydroxylated analogs.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 62675-81-4
Cat. No. B14518752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-8-methylnonanoate
CAS62675-81-4
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(CC(=O)OC)O
InChIInChI=1S/C11H22O3/c1-9(2)6-4-5-7-10(12)8-11(13)14-3/h9-10,12H,4-8H2,1-3H3
InChIKeyZGHJBLLVGZFUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxy-8-methylnonanoate (CAS 62675-81-4): Procurement-Ready Chemical Identity and Baseline Properties


Methyl 3-hydroxy-8-methylnonanoate (CAS 62675-81-4) is a C11 branched-chain hydroxy fatty acid methyl ester [1]. The molecule features a methyl ester head group, a secondary hydroxyl at the C3 position, and an isopropyl terminal branch, distinguishing it from linear-chain or non-hydroxylated analogs. Its core scaffold directly relates to the saturated fatty acid moiety of dihydrocapsaicin and dihydrocapsiate [2], positioning it as a key reference standard and synthetic intermediate in capsaicinoid research. Unlike the vanillylamide or vanillyl ester end-products, the methyl ester form lacks the aromatic head group, making it a focused tool for studying the isolated fatty acid chain contribution to biological activity or for use as a derivatization-ready building block.

Why Generic Methyl Nonanoates Cannot Substitute for Methyl 3-hydroxy-8-methylnonanoate in Targeted Procurement


Generic substitution with simpler esters such as methyl 8-methylnonanoate (CAS 5129-54-4) or methyl 3-hydroxynonanoate (CAS 83968-06-3) is scientifically inadequate. Methyl 8-methylnonanoate lacks the C3 hydroxyl group required for downstream esterification or chiral derivatization in capsinoid synthesis , while methyl 3-hydroxynonanoate lacks the 8-methyl branch that defines the capsaicinoid fatty acid chain architecture . Only methyl 3-hydroxy-8-methylnonanoate simultaneously presents both the 3-hydroxy functionality and the 8-methyl branch point. This dual-feature specificity is critical in applications where the exact fatty acid moiety dictates receptor binding, enzymatic recognition, or metabolic fate.

Quantitative Differentiation Evidence: Methyl 3-hydroxy-8-methylnonanoate vs. Closest Analogs


Structural Specificity: Dual Functional Group Advantage Over Methyl 8-Methylnonanoate

Methyl 3-hydroxy-8-methylnonanoate uniquely combines a C3 hydroxyl group with an 8-methyl branch on the nonanoate backbone. The closest non-hydroxylated analog, methyl 8-methylnonanoate (CAS 5129-54-4), has the molecular formula C11H22O2 (MW 186.29) and contains 2 hydrogen bond acceptors with zero hydrogen bond donors [1]. In contrast, methyl 3-hydroxy-8-methylnonanoate has the molecular formula C11H22O3 (MW 202.29) with 3 hydrogen bond acceptors and 1 hydrogen bond donor, enabling hydrogen-bond-mediated interactions and esterification chemistry that are impossible with the simpler ester [2]. This difference directly impacts synthetic utility: the C3 hydroxyl serves as a functional handle for building capsinoid esters (e.g., dihydrocapsiate) or for further chain elaboration.

Capsaicinoid Synthesis Hydroxy Fatty Acid Ester Structural Differentiation

Biosynthetic Pathway Relevance: 8-Methyl Branch as a Determinant of Capsaicinoid Precursor Specificity

The 8-methylnonanoate backbone is the committed fatty acid chain found in dihydrocapsaicin and dihydrocapsiate [1]. In Capsicum species, the branched-chain fatty acid pathway produces 8-methylnonanoic acid, which is then condensed with vanillylamine or vanillyl alcohol to form dihydrocapsaicin or dihydrocapsiate, respectively . Methyl 3-hydroxy-8-methylnonanoate preserves this exact 8-methylnonanoate skeleton with the added C3 hydroxyl, whereas the straight-chain analog methyl 3-hydroxynonanoate (CAS 83968-06-3) lacks the isopropyl terminal branch entirely . This structural divergence is critical: 8-methylnonanoic acid supplementation at 5 mM has been shown to significantly increase capsaicin yield in both immobilized and freely suspended cells of C. frutescens, demonstrating the specific metabolic channeling of the branched-chain fatty acid .

Capsaicin Biosynthesis Fatty Acid Precursor Metabolic Engineering

Adipocyte Metabolic Activity: 8-Methylnonanoic Acid Scaffold Effects Compared to Straight-Chain Analogs

Cellular studies in 3T3-L1 adipocytes have shown that 8-methylnonanoic acid, the corresponding free acid of the target compound's fatty acid chain, modulates energy metabolism in adipocytes, reducing lipid accumulation and enhancing glucose uptake [1]. The methyl ester form (methyl 3-hydroxy-8-methylnonanoate) is employed as a cell-permeable prodrug or derivatization-ready form that can be hydrolyzed intracellularly to release the active 3-hydroxy-8-methylnonanoic acid. This is distinct from medium-chain straight-chain fatty acids such as nonanoic acid, which promote beige adipogenesis through a different mechanism and lack the 8-methyl branch that influences receptor interactions . The branched structure provides differential recognition by fatty acid binding proteins and metabolic enzymes compared to linear-chain analogs.

Adipocyte Metabolism Lipid Modulation 3T3-L1

Methyl Ester vs. Free Acid: Procurement and Handling Advantages for Downstream Chemistry

The methyl ester form (CAS 62675-81-4) offers distinct handling and reactivity advantages over the corresponding free acid, 3-hydroxy-8-methylnonanoic acid (CAS 1786215-49-3). The methyl ester provides: (1) increased volatility suitable for GC and GC-MS analysis without derivatization; (2) improved solubility in organic solvents for chromatographic purification; (3) protection of the carboxylic acid group during multi-step syntheses, allowing selective manipulation of the C3 hydroxyl [1]. The free acid form is reported with CAS 1786215-49-3 and is alternatively listed as SCHEMBL668070 and DTXSID20625870 in chemical inventories . While the free acid directly participates in amide bond formation, the methyl ester enables orthogonal protection strategies essential for complex synthetic routes.

Synthetic Intermediate Ester Prodrug Chemical Stability

Dihydrocapsaicin vs. Capsaicin Fatty Acid Moiety: Saturated Chain Stability Advantage

Methyl 3-hydroxy-8-methylnonanoate represents the saturated fatty acid chain found in dihydrocapsaicin, in contrast to the unsaturated 8-methylnon-6-enoate chain of capsaicin [1]. The saturated chain eliminates the susceptibility to oxidation, isomerization, and addition reactions that affect the C6-C7 double bond in the capsaicin series [2]. Dihydrocapsaicin accounts for approximately 22% of the natural capsaicinoid mixture and exhibits distinct enzyme inhibition profiles: dihydrocapsaicin showed 4.13-fold and 3.00-fold lower IC50 values for α-glucosidase and α-amylase, respectively, compared to capsaicin [3]. The saturated fatty acid moiety contributes to these differential biological activities through altered molecular flexibility and metabolic stability.

Dihydrocapsaicin Synthesis Saturated Fatty Acid Oxidative Stability

Optimal Application Scenarios for Methyl 3-hydroxy-8-methylnonanoate Procurement


Reference Standard for Dihydrocapsinoid Quantification in Pepper Chemotyping

As the methyl ester of the saturated 8-methylnonanoate fatty acid chain, methyl 3-hydroxy-8-methylnonanoate serves as a critical reference standard for GC-MS or LC-MS quantification of dihydrocapsinoid-derived fatty acid moieties in Capsicum extracts. Following alkaline hydrolysis of pepper capsinoids, the released 3-hydroxy-8-methylnonanoic acid can be methylated and compared against this authentic standard for unambiguous identification and quantification . This application directly leverages the structural specificity of the 8-methyl branch and C3 hydroxyl, which are absent in generic fatty acid methyl ester standards.

Key Synthetic Building Block for Dihydrocapsiate and Analog Preparation

The methyl ester serves as a protected intermediate in the total synthesis of dihydrocapsiate and related capsinoid analogs. The C3 hydroxyl group can be selectively esterified with vanillyl alcohol derivatives while the methyl ester remains intact, allowing convergent synthetic strategies. After coupling, methyl ester hydrolysis yields the target capsinoid . This application exploits the orthogonal protection offered by the methyl ester form, which is not available when procuring the free acid directly.

Metabolic Probe for Branched-Chain Fatty Acid Effects in Adipocyte Research

In 3T3-L1 adipocyte or related metabolic models, methyl 3-hydroxy-8-methylnonanoate functions as a cell-permeable precursor that, upon intracellular esterase-mediated hydrolysis, releases 3-hydroxy-8-methylnonanoic acid. This enables dose-response studies of branched-chain hydroxy fatty acid effects on lipid accumulation, glucose uptake, and AMPK signaling without the confounding variables introduced by straight-chain fatty acid controls . The compound's defined structure supports reproducible metabolic pharmacology experiments.

Process Chemistry Intermediate for Scalable Dihydrocapsaicinoid Manufacturing

For process development and scale-up of dihydrocapsaicinoid production, methyl 3-hydroxy-8-methylnonanoate provides a well-characterized, stable intermediate that can be prepared from lignocellulosic platform chemicals via sustainable routes . Its methyl ester protection enables cleaner reaction profiles and easier purification compared to the free acid form, reducing the number of unit operations in the manufacturing process. This application is relevant for pharmaceutical-grade capsinoid production where intermediate purity directly impacts final API quality.

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